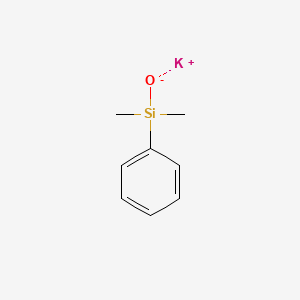

Potassium dimethylphenylsilanolate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;dimethyl-oxido-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11OSi.K/c1-10(2,9)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIXSEOSUNIMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11KOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069328 | |

| Record name | Silanol, dimethylphenyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59413-34-2 | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059413342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanol, dimethylphenyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dimethylphenylsilanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Potassium Dimethylphenylsilanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium dimethylphenylsilanolate, a valuable organosilicon compound. This document details a feasible synthetic protocol, outlines key characterization techniques, and presents expected data in a structured format for easy interpretation and comparison.

Introduction

This compound (C8H11KOSi) is an alkali metal salt of dimethylphenylsilanol. Its utility stems from the reactive silanolate group, which can participate in a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis and materials science. This guide offers a detailed exploration of its preparation and analytical characterization.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the deprotonation of dimethylphenylsilanol using a strong potassium base, such as potassium hydroxide or potassium hydride. The general reaction scheme is presented below:

Reaction Scheme:

(CH₃)₂(C₆H₅)SiOH + KOH → (CH₃)₂(C₆H₅)SiOK + H₂O

The following experimental protocol is a generalized procedure based on established methods for the preparation of alkali metal silanolates.

Experimental Protocol: Synthesis

Materials:

-

Dimethylphenylsilanol

-

Potassium hydroxide (pellets or powder)

-

Anhydrous toluene (or other suitable aprotic solvent like THF)

-

Anhydrous hexane

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dean-Stark apparatus (if using toluene and KOH, to remove water)

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Standard glassware for filtration and washing

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is charged with dimethylphenylsilanol and anhydrous toluene under an inert atmosphere.

-

Addition of Base: An equimolar amount of powdered potassium hydroxide is added to the stirred solution.

-

Reaction and Water Removal: The reaction mixture is heated to reflux. If toluene is used as the solvent, a Dean-Stark trap can be employed to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress can be monitored by observing the cessation of water collection.

-

Isolation: After the reaction is complete (typically after several hours of reflux), the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by washing with a non-polar solvent in which it is sparingly soluble, such as anhydrous hexane, to remove any unreacted starting material. The purified product is then dried under vacuum.

Safety Precautions:

-

Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

The reaction should be carried out under an inert atmosphere as organometallic reagents can be sensitive to air and moisture.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 0.2 - 0.4 | Singlet | Si-(CH ₃)₂ |

| ¹H | ~ 7.2 - 7.6 | Multiplet | Aromatic protons (C₆H ₅) |

| ¹³C | ~ 0 - 5 | Singlet | Si-(C H₃)₂ |

| ¹³C | ~ 127 - 135 | Multiple | Aromatic carbons (C ₆H₅) |

| ²⁹Si | Varies | Singlet | Si -(CH₃)₂(C₆H₅) |

Note: Predicted chemical shifts are based on typical values for similar organosilicon compounds. The exact shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the silanolate can be confirmed by the disappearance of the O-H stretching band of the starting silanol and the appearance of a strong Si-O⁻ band.

Table 2: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2970 | Medium | Aliphatic C-H stretch (from methyl groups) |

| ~ 1420 - 1440 | Strong | Si-C₆H₅ stretch |

| ~ 1250 - 1270 | Strong | Si-CH₃ symmetric deformation |

| ~ 950 - 1100 | Strong | Si-O⁻ stretch (characteristic of silanolate) |

| ~ 700 - 850 | Strong | Si-C stretch and phenyl ring vibrations |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For ionic compounds like this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) might be suitable. The expected mass spectrum would show the presence of the dimethylphenylsilanolate anion.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (negative ion mode) | Assignment |

| ~ 151.06 | [(CH₃)₂(C₆H₅)SiO]⁻ (Dimethylphenylsilanolate anion) [M-K]⁻ |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, though generalized, offers a solid starting point for its preparation in a laboratory setting. The tabulated, predicted characterization data serves as a valuable reference for researchers to confirm the successful synthesis of this versatile organosilicon compound. The logical workflows presented visually streamline the experimental processes for clarity and reproducibility.

An In-depth Technical Guide to the Chemical Properties of Potassium Dimethylphenylsilanolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dimethylphenylsilanolate, with the chemical formula C₈H₁₁KOSi, is a potassium salt of dimethylphenylsilanol.[1] It belongs to the class of alkali metal silanolates, which are noted for their utility in organic synthesis. This document provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, and important safety information. This guide is intended for professionals in the fields of chemical research and drug development who may utilize this reagent in their work.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from data available for closely related compounds and general principles of chemistry.

Physical Properties

This compound is expected to be a solid at room temperature. A summary of its known and estimated physical properties is presented in Table 1.

| Property | Value | Source/Notes |

| CAS Number | 59413-34-2 | [1][2][3] |

| Molecular Formula | C₈H₁₁KOSi | [1] |

| Molecular Weight | 190.36 g/mol | [1] |

| Physical State | Solid | |

| Melting Point | No specific data available. For the related potassium trimethylsilanolate, the melting point is 135-138 °C. | |

| Boiling Point | 203.8 °C at 760 mmHg | |

| Density | No specific data available. | |

| Solubility | No specific data available. Generally, potassium salts of organic compounds exhibit some solubility in polar organic solvents. | |

| Flash Point | 77 °C |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons on the silicon atom and the protons of the phenyl group. The methyl protons would likely appear as a singlet, while the phenyl protons would exhibit multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the carbons of the phenyl ring.

-

FTIR: The infrared spectrum of the parent silanol, dimethylphenylsilanol, would show a characteristic sharp O-H stretching band around 3690 cm⁻¹ for the free silanol group.[4] Upon formation of the potassium salt, this O-H band would disappear. The spectrum would be dominated by absorptions corresponding to the Si-C and Si-O bonds, as well as the characteristic bands of the phenyl group. Key vibrational bands for aryl silanols include those for Si-phenyl absorption.[4]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible method can be derived from patents and literature on the preparation of potassium silanolates.[5]

Synthesis of this compound

A common method for the preparation of potassium silanolates involves the reaction of a corresponding polyorganosiloxane with solid potassium hydroxide.[5]

Reaction Scheme:

(C₆H₅)(CH₃)₂SiO-Si(CH₃)₂C₆H₅ + 2 KOH → 2 K⁺[OSi(CH₃)₂C₆H₅]⁻ + H₂O

Experimental Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane (1 equivalent) and powdered potassium hydroxide (2.2 equivalents).

-

Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene, to the flask.

-

Reaction: Heat the mixture to reflux (typically between 110-130 °C) with vigorous stirring.[5]

-

Water Removal: Collect the water generated during the reaction in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Purification: After the reaction is complete, cool the mixture slightly and filter it while hot to remove any unreacted potassium hydroxide and other solid impurities.

-

Crystallization: Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the this compound.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold, dry solvent (e.g., hexane), and dry under vacuum to yield the final product.

Characterization Protocols

-

NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a polar aprotic solvent that can dissolve potassium salts).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analyze the spectra for the characteristic signals of the dimethylphenylsilyl group.

-

-

FTIR Spectroscopy:

-

Prepare a sample of the dry this compound powder.

-

Obtain the infrared spectrum using an FTIR spectrometer, typically using a KBr pellet or an ATR accessory.

-

Confirm the absence of the broad O-H stretching band (around 3200-3600 cm⁻¹) that would be present in the starting silanol and the presence of characteristic Si-O⁻ and Si-phenyl bands.

-

Reactivity and Applications

This compound is primarily utilized as a reagent in organic synthesis, most notably in cross-coupling reactions.

Cross-Coupling Reactions

Potassium silanolates are effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This reaction, a variation of the Hiyama coupling, provides a powerful method for the formation of carbon-carbon bonds.

General Reaction Pathway Diagram:

Caption: General pathway for a palladium-catalyzed cross-coupling reaction involving a potassium silanolate.

This reactivity makes this compound a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Safety and Handling

As an alkali metal salt of an organosilanol, this compound should be handled with care, following standard laboratory safety procedures for reactive and potentially corrosive compounds.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Reactivity with Water: Alkali metal silanolates can react with moisture.[6] It is important to store the compound under anhydrous conditions, for example, in a desiccator or under an inert atmosphere.

-

Corrosivity: Potassium salts of weak acids can be basic and may be corrosive to skin and eyes. Avoid direct contact.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on the chemical properties of this compound. Researchers and scientists are encouraged to consult additional resources and perform their own risk assessments before using this compound in their work.

References

- 1. labshake.com [labshake.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 59413-34-2 [amp.chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. US5856546A - Method for the preparation of potassium silanolates - Google Patents [patents.google.com]

- 6. purdue.edu [purdue.edu]

- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]

In-depth Technical Guide: CAS Number 59413-34-2 (Potassium Dimethylphenylsilanolate)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the publicly available scientific and technical information regarding CAS number 59413-34-2, identified as Potassium Dimethylphenylsilanolate. Following an extensive literature search, it has been determined that this compound is primarily documented as a chemical reagent and intermediate in organic synthesis. There is a significant lack of published data concerning its biological activity, pharmacological properties, mechanism of action, and associated signaling pathways. Therefore, this guide focuses on its chemical properties and synthetic applications, as the information required for a detailed biological and pharmacological whitepaper is not available in the current scientific literature.

Chemical Identity and Physicochemical Properties

This compound is an organosilicon compound with the chemical formula C8H11KOSi. It is the potassium salt of dimethylphenylsilanol.

Table 1: Chemical Identifiers and Names

| Identifier | Value |

| CAS Number | 59413-34-2 |

| Chemical Name | This compound |

| Synonyms | Einecs 261-750-4, Dimethyl(potassiooxy)phenylsilane, Potassium phenyldimethylsilanolate, Silanol, dimethylphenyl-, potassium salt |

| Molecular Formula | C8H11KOSi |

| InChI | InChI=1/C8H11OSi.K/c1-10(2,9)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molar Mass | 190.356 g/mol | [1] |

| Boiling Point | 203.8°C at 760 mmHg | [1] |

| Flash Point | 77°C | [1] |

| Vapor Pressure | 0.166 mmHg at 25°C | [1] |

Synthesis and Reactivity

A plausible synthetic route would involve the deprotonation of dimethylphenylsilanol with a suitable potassium base.

Diagram 1: Plausible Synthesis of this compound

Caption: General reaction scheme for the formation of this compound.

The dimethylphenylsilanolate anion is a nucleophile and can participate in various organic reactions. Organosilanolates, in general, are utilized in cross-coupling reactions and as catalysts in organic synthesis.

Applications in Synthesis

Based on the available information, this compound is used in the field of organic and materials synthesis. Organosilicon compounds, including silanolates, are recognized for their role as versatile reagents and intermediates.

Their applications can include:

-

Precursors for Silicone Polymers: Silanolates can serve as initiators or monomers in the synthesis of polysiloxanes (silicones), which have widespread applications in materials science and medicine.

-

Reagents in Organic Synthesis: The nucleophilic nature of the silanolate oxygen can be exploited in various substitution and coupling reactions.

-

Catalysis: While not explicitly documented for this specific compound, similar metal silanolates can act as catalysts in a range of chemical transformations.

Biological Activity and Toxicological Information

An exhaustive search of scientific databases and literature reveals a lack of information on the biological activity of this compound. There are no published studies detailing its pharmacological effects, mechanism of action, or interactions with biological systems. Similarly, comprehensive toxicological data is not available.

The absence of such information strongly suggests that this compound has not been a subject of investigation for pharmaceutical or medicinal applications. For any research or handling of this compound, it is imperative to adhere to standard laboratory safety protocols for chemical reagents of unknown toxicity.

Conclusion

This compound (CAS 59413-34-2) is a chemical compound with defined physicochemical properties, primarily utilized as a reagent or intermediate in chemical synthesis. The current body of scientific literature does not contain information regarding its biological activity, pharmacological properties, or any potential therapeutic applications. Therefore, for professionals in drug development and life sciences research, this compound should be regarded as a chemical intermediate rather than a bioactive molecule. Any future investigation into its biological effects would represent a novel area of research.

References

An In-depth Technical Guide to the Molecular Structure of Potassium Dimethylphenylsilanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dimethylphenylsilanolate, with the chemical formula C₈H₁₁KOSi, is an organosilicon compound of significant interest in synthetic chemistry. It serves as a versatile nucleophile and a precursor in the formation of silicon-oxygen bonds, finding applications in polymerization and organic synthesis. This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by spectroscopic data, a detailed synthesis protocol, and logical diagrams to illustrate its chemical nature and formation. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, its structural characteristics can be confidently inferred from spectroscopic data and the known structures of analogous alkali metal silanolates.

Molecular Structure and Bonding

This compound is an ionic compound consisting of a potassium cation (K⁺) and a dimethylphenylsilanolate anion ([C₆H₅(CH₃)₂SiO]⁻). The canonical SMILES representation of this salt is C--INVALID-LINK--(C1=CC=CC=C1)[O-].[K+].

The anionic component features a central silicon atom tetrahedrally bonded to two methyl groups, a phenyl group, and an oxygen atom. The negative charge is localized on the oxygen atom, making it a potent nucleophile. The potassium cation is held in proximity to the oxygen anion through electrostatic attraction.

In the solid state, alkali metal silanolates often form aggregates or clusters. While the precise solid-state structure of this compound has not been reported, by analogy to other potassium alkoxides and silanolates, it is likely to exist as a tetrameric cubane-type cluster or in polymeric chains, potentially with coordinated solvent molecules if crystallized from a coordinating solvent like tetrahydrofuran (THF).

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques. Below is a summary of expected and reported data for the closely related precursor, dimethylphenylsilanol, which provides a strong basis for the characterization of the dimethylphenylsilanolate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected chemical shifts for the dimethylphenylsilanolate anion, based on data for dimethylphenylsilanol and related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Si-CH₃ | ~0.3-0.6 | Singlet |

| Phenyl-H (ortho) | ~7.5-7.6 | Multiplet |

| Phenyl-H (meta, para) | ~7.3-7.4 | Multiplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| Si-CH₃ | ~ -2.0 to -3.0 |

| Phenyl-C (ipso) | ~137-138 |

| Phenyl-C (ortho) | ~133-134 |

| Phenyl-C (meta) | ~127-128 |

| Phenyl-C (para) | ~129-130 |

Table 3: Predicted ²⁹Si NMR Spectroscopic Data

| Silicon Environment | Chemical Shift (δ, ppm) |

| (CH₃)₂(C₆H₅)SiO⁻ K⁺ | ~ -7 to -10 |

Note: The deprotonation of the silanol to the silanolate can cause a slight upfield or downfield shift in the adjacent nuclei compared to the neutral silanol.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Table 4: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=C (aromatic) | 1400-1600 | Medium-Strong |

| Si-C | 1250-1270 | Strong |

| Si-O⁻ K⁺ | 900-1000 | Strong |

| Si-C₆H₅ | ~1120 | Strong |

The broad O-H stretching band characteristic of the parent silanol (around 3200-3400 cm⁻¹) will be absent in the spectrum of the potassium salt.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established methods for the synthesis of potassium silanolates from polysiloxanes.[1][2]

Materials and Equipment

-

Octaphenylcyclotetrasiloxane or a related phenyl- and methyl-containing polysiloxane

-

Potassium hydroxide (KOH), solid pellets

-

Toluene or other suitable azeotroping solvent

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus with a condenser

-

Nitrogen or Argon inert atmosphere setup

-

Standard glassware for filtration and solvent removal

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Procedure

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen or argon inlet.

-

Charging the Reactor: The flask is charged with the starting polysiloxane (e.g., octaphenylcyclotetrasiloxane) and toluene.

-

Addition of Base: Solid potassium hydroxide pellets are added to the stirred solution. The molar ratio of KOH to siloxane units is typically in excess.

-

Reaction: The mixture is heated to reflux (approximately 110-120 °C for toluene) under a continuous flow of inert gas.

-

Water Removal: Water is formed as a byproduct of the reaction and is removed from the reaction mixture as an azeotrope with toluene, collecting in the Dean-Stark trap.

-

Reaction Monitoring: The reaction is monitored by observing the cessation of water collection in the Dean-Stark trap. This typically takes several hours.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. Any unreacted solid KOH can be removed by filtration.

-

Isolation: The toluene is removed from the filtrate under reduced pressure to yield the this compound product, which is often a viscous oil or a solid.

Logical Relationships and Ionic Nature

The formation of this compound from its parent silanol, dimethylphenylsilanol, is a classic acid-base reaction. The weakly acidic silanol proton is abstracted by a strong base like potassium hydride or potassium metal, resulting in the formation of the potassium salt and hydrogen gas.

Caption: Formation of this compound.

The resulting product is an ionic salt, characterized by the electrostatic attraction between the potassium cation and the silanolate anion.

Caption: Ionic nature of this compound.

Conclusion

This compound is a valuable organosilicon reagent with a well-defined ionic structure. While a definitive crystal structure remains to be published, its molecular characteristics are well-supported by spectroscopic data from analogous compounds. The synthesis is achievable through straightforward protocols, making it an accessible intermediate for various applications in polymer and synthetic chemistry. This guide provides the foundational knowledge for researchers and professionals working with this and related alkali metal silanolates.

References

Potassium Dimethylphenylsilanolate: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and reactivity of potassium dimethylphenylsilanolate. This organosilicon compound serves as a versatile reagent and intermediate in organic synthesis, particularly in cross-coupling reactions and as a potent base. Understanding its chemical behavior is paramount for its effective application in research and development, including in the synthesis of pharmaceutical compounds.

Chemical and Physical Properties

This compound is the potassium salt of dimethylphenylsilanol. As an alkali metal silanolate, its properties are largely defined by the ionic bond between the potassium cation and the silanolate oxygen. This bond imparts significant nucleophilicity and basicity to the molecule.

Table 1: General Properties of this compound

| Property | Value/Description |

| Chemical Formula | C₈H₁₁KOSi |

| Molecular Weight | 190.36 g/mol |

| Appearance | Typically a white to off-white solid. |

| Solubility | Soluble in polar aprotic solvents like tetrahydrofuran (THF) and dioxane. |

| Hygroscopicity | Expected to be hygroscopic and moisture-sensitive. |

Stability

The stability of this compound is a critical consideration for its storage and handling. Like many organometallic reagents, it is sensitive to atmospheric conditions.

Table 2: Stability Profile of this compound

| Condition | Stability Considerations | Handling Recommendations |

| Air (Oxygen) | While specific data is limited, alkali metal silanolates are generally sensitive to oxidation over prolonged exposure. | Handle and store under an inert atmosphere (e.g., nitrogen or argon). |

| Moisture (Hydrolysis) | Highly susceptible to hydrolysis. Reaction with water will neutralize the silanolate to form dimethylphenylsilanol and potassium hydroxide. The rate of hydrolysis is expected to be rapid. | Use anhydrous solvents and techniques. Store in a desiccator or glovebox. |

| Thermal Stability | The thermal decomposition of alkali metal salts is influenced by the cation size and the nature of the anion. While specific data for this compound is not readily available, alkali metal silanolates are generally more thermally robust than their corresponding alkoxides. Decomposition is expected to occur at elevated temperatures, potentially leading to the formation of siloxanes and other rearrangement products. | Avoid excessive heating. If heating is necessary for a reaction, it should be conducted with care and under an inert atmosphere. |

Reactivity

This compound is a reactive compound, primarily functioning as a strong base and a moderate nucleophile. Its reactivity is centered around the nucleophilic oxygen atom.

As a Base

With a pKa of its conjugate acid (dimethylphenylsilanol) estimated to be around 10-11, this compound is a strong base capable of deprotonating a wide range of acidic protons.

As a Nucleophile in Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions. It serves as an effective nucleophilic partner for the coupling with aryl, heteroaryl, and vinyl halides or triflates.

Table 3: Representative Reactivity of Potassium Silanolates

| Reaction Type | Electrophile | Product | Typical Conditions |

| Suzuki-Miyaura Coupling (as a base) | Aryl boronic acid and Aryl halide | Biaryl | Pd catalyst, ligand, anhydrous solvent (e.g., THF, toluene) |

| Hiyama/Denmark Coupling | Aryl/Vinyl Halide or Triflate | Aryl/Vinyl-substituted Phenylsilane | Pd catalyst (e.g., Pd(dba)₂), phosphine ligand (e.g., P(t-Bu)₃), anhydrous solvent |

| Ester Cleavage | Ester (R'COOR'') | Carboxylate (R'COOK) and Silyl Ether (R''OSiMe₂Ph) | Anhydrous solvent (e.g., THF) |

| Silylation | Alkyl Halide (R-X) | Silyl Ether (R-OSiMe₂Ph) | Anhydrous solvent (e.g., THF) |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of potassium silanolates involves the deprotonation of the corresponding silanol with a strong potassium base, such as potassium hydride (KH).

Protocol: Synthesis from Dimethylphenylsilanol and Potassium Hydride

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add dimethylphenylsilanol (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the silanol.

-

Deprotonation: Carefully add potassium hydride (1.1 eq, as a 30% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and proper quenching procedures for any unreacted KH.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of hydrogen gas ceases. The formation of a precipitate or a thicker slurry may be observed.

-

Isolation (Optional): The resulting slurry of this compound in THF can often be used directly in subsequent reactions. If isolation is required, the mineral oil can be removed by washing the solid with anhydrous hexane under an inert atmosphere, followed by drying under vacuum.

Representative Reaction: Palladium-Catalyzed Cross-Coupling

Protocol: Coupling of this compound with an Aryl Bromide

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(dba)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

-

Reagent Addition: Add the aryl bromide (1.0 eq) and the solution of this compound (1.2 eq in THF) prepared as described above.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the methyl protons (singlet, ~0.3-0.5 ppm) and the phenyl protons (multiplets, ~7.2-7.6 ppm). The absence of the Si-OH proton signal (which would be present in the starting silanol) is a key indicator of salt formation.

-

¹³C NMR: The spectrum should display signals for the methyl carbons and the aromatic carbons. The chemical shifts will be similar to the parent silanol, with minor shifts due to the deprotonation.

-

FT-IR: The most significant feature in the IR spectrum would be the disappearance of the broad O-H stretching band of the starting silanol (typically around 3200-3600 cm⁻¹). A strong Si-O stretching band is expected in the region of 900-1100 cm⁻¹.

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for the synthesis of this compound.

Caption: Reactivity pathways of this compound.

Caption: Hydrolysis of this compound.

Handling and Storage

Given its reactivity, particularly with moisture, proper handling and storage procedures are essential.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere. A glovebox or a desiccator containing a suitable drying agent is recommended for long-term storage.

-

Handling: All manipulations should be carried out using standard inert atmosphere techniques (e.g., Schlenk line or glovebox). Use dry, clean glassware and anhydrous solvents.

-

Safety: this compound is a strong base and is expected to be corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of fire, use a dry chemical extinguisher; do not use water.

This technical guide provides a foundational understanding of the stability and reactivity of this compound. For specific applications, it is recommended to consult the primary literature and perform small-scale optimization studies.

A Comprehensive Technical Review of Potassium Silanolates: Synthesis, Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of potassium silanolates, a class of organosilicon compounds with significant and expanding applications in organic synthesis, materials science, and pharmaceutical development. This document details their synthesis, structural characteristics, and diverse reactivity, with a focus on providing actionable data and experimental protocols for laboratory use.

Core Concepts: Structure and Properties

Potassium silanolates are ionic compounds consisting of a potassium cation (K⁺) and a silanolate anion (R₃SiO⁻). The most commonly utilized member of this class is potassium trimethylsilanolate (KOTMS), where the R groups are methyl moieties.[1][2] These compounds are valued for their strong basicity and nucleophilicity, coupled with good solubility in a range of organic solvents, which distinguishes them from inorganic bases like potassium hydroxide.[2][3] The pKa of the parent silanol, trimethylsilanol, is approximately 12.7, rendering potassium silanolates as relatively strong bases, capable of deprotonating a variety of organic substrates.[3]

| Property | Value | References |

| CAS Number (KOTMS) | 10519-96-7 | [1][2] |

| Molecular Formula (KOTMS) | C₃H₉KOSi | [4] |

| Molecular Weight (KOTMS) | 128.29 g/mol | [5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in polar organic solvents (THF, DMF, DMSO, etc.) | [2][3] |

Synthesis of Potassium Silanolates

Several synthetic routes to potassium silanolates have been established, with the choice of method often depending on the desired scale and purity.

From Hexamethyldisiloxane

A prevalent laboratory-scale synthesis involves the reaction of hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) with potassium hydroxide. This reaction is typically carried out in an aqueous or alcoholic medium, followed by removal of water.

Experimental Protocol: Synthesis of Potassium Trimethylsilanolate from Hexamethyldisiloxane

-

Materials: Hexamethyldisiloxane, potassium hydroxide, dimethyl sulfoxide (DMSO).

-

Procedure: In a three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, combine hexamethyldisiloxane (10 g, 61.6 mmol), potassium hydroxide (4.9 g, 122.5 mmol), and dimethyl sulfoxide (50 g).

-

Heat the reaction mixture in an oil bath at 60-80°C for 2-4 hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove any insoluble materials.

-

The resulting solution contains the potassium trimethylsilanolate. For isolation, the solvent can be removed under reduced pressure, and the solid product can be further purified by recrystallization or spray drying.[4]

-

Yield: This method can achieve yields of up to 99%.[4]

From Polyorganosiloxanes

For industrial-scale production, potassium silanolates can be prepared by the reaction of polyorganosiloxanes with solid potassium hydroxide in the presence of an organic solvent that forms an azeotrope with water.[6][7] This method facilitates the removal of water, driving the reaction to completion.

Experimental Protocol: Synthesis from Polyorganosiloxanes

-

Materials: Octamethylcyclotetrasiloxane (D₄), solid potassium hydroxide, cyclohexane.

-

Procedure: Dissolve octamethylcyclotetrasiloxane (200 g, 0.68 mol) in cyclohexane (69 g) in a flask equipped with a mechanical stirrer, heating mantle, and a condenser.

-

Heat the mixture to 90°C and add solid potassium hydroxide.

-

Continuously remove the water generated during the reaction via azeotropic distillation. The temperature of the reaction will gradually increase as water is removed.

-

The reaction is complete when no more water is collected. The resulting solution contains the potassium silanolate.[6]

Caption: Synthetic routes to potassium silanolates.

Reactivity and Applications in Organic Synthesis

Potassium silanolates are versatile reagents in organic synthesis, primarily functioning as strong, non-nucleophilic bases or as potent oxygen nucleophiles.[8][9]

As a Base in Cross-Coupling Reactions

Potassium trimethylsilanolate has emerged as a highly effective base in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][10][11] Its solubility in organic solvents allows for homogeneous reaction conditions, often leading to faster reaction rates and higher yields compared to traditional inorganic bases.[8][11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Materials: Aryl halide, boronic ester, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), potassium trimethylsilanolate, and an anhydrous solvent (e.g., THF or toluene).

-

Procedure: To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic ester, palladium catalyst, and ligand.

-

Add the anhydrous solvent, followed by the potassium trimethylsilanolate.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is typically rapid, often completing within minutes to a few hours.[11]

-

Work-up involves quenching the reaction, extracting the product with an organic solvent, and purification by column chromatography.

Nucleophilic Reactions

The silanolate oxygen is a potent nucleophile, enabling a range of transformations.

Potassium silanolates are efficient reagents for the cleavage of esters to their corresponding carboxylic acids under mild, non-aqueous conditions.[1][8][12] This is particularly useful for substrates sensitive to aqueous acidic or basic hydrolysis. The reaction proceeds via a nucleophilic attack of the silanolate on the ester carbonyl.[8]

Potassium trimethylsilanolate can be used to cleave various protecting groups in organic synthesis. For instance, it has been shown to efficiently cleave 1,3-oxazolidin-2-ones and -5-ones.[13][14]

Experimental Protocol: Cleavage of 1,3-Oxazolidinone

-

Materials: Substituted 1,3-oxazolidinone, potassium trimethylsilanolate (90% pure), anhydrous tetrahydrofuran (THF).

-

Procedure: To a stirred solution of the 1,3-oxazolidinone (1.82 mmol) in anhydrous THF (7.5 mL), add potassium trimethylsilanolate (8.6 mmol).

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction to room temperature and quench with methanol (1 mL).

-

The product can be purified using ion-exchange chromatography.[13]

Other Key Reactions

-

Protodesilylation: Potassium silanolates can catalyze the cleavage of carbon-silicon bonds in organosilanes.[8]

-

Hydrolysis of Nitriles: They facilitate the hydrolysis of nitriles to primary amides.[1][8][9]

-

Ring-Opening Polymerization: Potassium silanolates can act as initiators for the ring-opening polymerization of cyclic siloxanes to produce silicone polymers.[3]

Caption: Diverse reactivity of potassium silanolates.

Tabulated Data on Reactivity

| Reaction | Substrate | Product | Conditions | Yield | References |

| Suzuki-Miyaura Coupling | Aryl Halides + Boronic Esters | Biaryls | Pd catalyst, KOTMS, THF, rt | Quantitative | [10][11] |

| Ester Cleavage | Methyl Ester | Carboxylic Acid | KOTMS, THF, reflux | High | [12] |

| Nitrile Hydrolysis | Benzonitrile | Benzamide | KOTMS, H₂O, THF | Good | [1] |

| Protodesilylation | Aryltrimethylsilane | Arene | Catalytic KOTMS, MeOH | High | |

| Oxazolidinone Cleavage | N-protected oxazolidinone | Amino acid derivative | KOTMS, THF, reflux | 95% | [13] |

Conclusion

Potassium silanolates, particularly potassium trimethylsilanolate, are powerful and versatile reagents in modern organic chemistry. Their unique combination of strong basicity, nucleophilicity, and solubility in organic media enables a wide array of chemical transformations, often under mild conditions and with high efficiency. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and reactivity of potassium silanolates is crucial for the design of novel synthetic routes and the development of innovative chemical processes. The detailed protocols and summarized data presented in this guide offer a solid foundation for the practical application of these valuable compounds.

References

- 1. Buy Potassium trimethylsilanolate | 10519-96-7 [smolecule.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Potassium trimethylsilanolate synthesis - chemicalbook [chemicalbook.com]

- 5. Cas 10519-96-7,Potassium trimethylsilanolate | lookchem [lookchem.com]

- 6. US5856546A - Method for the preparation of potassium silanolates - Google Patents [patents.google.com]

- 7. EP0922723A2 - Method for preparation of potassium silanolates - Google Patents [patents.google.com]

- 8. Silanol Salt for Deprotection Reactions and Cross-coupling Reactions | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Silanol Salt for Deprotection Reactions and Cross-coupling Reactions | TCI AMERICA [tcichemicals.com]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Reactivity of the First Isolated Hydrogen‐Bridged Silanol–Silanolate Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Potassium-trimethylsilanolate | Sigma-Aldrich [sigmaaldrich.cn]

A Theoretical Deep Dive into the Dimethylphenylsilanolate Anion: Structure, Reactivity, and Role in Polymerization

Abstract

The dimethylphenylsilanolate anion, a key initiator in the anionic ring-opening polymerization of cyclosiloxanes, presents a compelling subject for theoretical and computational investigation. Understanding its electronic structure, geometry, and reactivity is paramount for optimizing polymerization processes and designing novel siloxane-based materials. This technical guide provides a comprehensive overview of a hypothetical, yet representative, theoretical study of the dimethylphenylsilanolate anion, drawing upon established computational methodologies for analogous organosilanolate systems. We detail the proposed computational workflow, present expected quantitative data in structured tables, and visualize key relationships using Graphviz diagrams. Furthermore, a standard experimental protocol for the synthesis of potassium dimethylphenylsilanolate is provided for context and potential experimental validation of theoretical predictions. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry, polymer science, and materials science.

Introduction

Organosilanolates are a class of organosilicon compounds characterized by a deprotonated silanol group (Si-O⁻). The dimethylphenylsilanolate anion, specifically, features a silicon atom bonded to two methyl groups, a phenyl group, and a negatively charged oxygen atom. Its primary application lies in its role as a highly effective initiator for the anionic ring-opening polymerization of cyclic siloxanes, such as hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄), to produce polydimethylsiloxanes (PDMS). The nucleophilicity of the silanolate oxygen is a critical factor in the initiation and propagation steps of this polymerization.

Despite its industrial relevance, dedicated theoretical studies on the isolated dimethylphenylsilanolate anion are not extensively reported in publicly accessible literature. This guide, therefore, outlines a robust theoretical framework for characterizing this anion using modern computational chemistry techniques, providing a roadmap for future research in this area.

Theoretical Methodology: A Proposed Computational Workflow

A thorough theoretical investigation of the dimethylphenylsilanolate anion would involve a multi-step computational workflow, as depicted below. The primary tool for such a study is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this nature.

Figure 1: A typical computational workflow for the theoretical study of the dimethylphenylsilanolate anion.

The proposed workflow begins with generating an initial 3D structure of the anion. This is followed by geometry optimization to find the lowest energy conformation. A frequency analysis is then crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the theoretical vibrational spectrum (e.g., IR and Raman). Subsequent analyses would focus on the electronic structure, including the distribution of charge and the nature of the molecular orbitals, to understand the anion's reactivity. Finally, solvation models can be applied to simulate the behavior of the anion in different solvents, which is particularly relevant for understanding its role in polymerization.

Predicted Structural and Electronic Properties

Based on theoretical studies of similar organosilanolates, we can predict the key structural and electronic features of the dimethylphenylsilanolate anion. The following table summarizes the expected quantitative data from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory).

| Parameter | Predicted Value | Significance |

| Bond Lengths | ||

| Si-O | ~1.55 - 1.65 Å | Shorter than a typical Si-O single bond due to anionic character and potential p-dπ back-bonding. |

| Si-C (methyl) | ~1.88 - 1.92 Å | Standard Si-C single bond length. |

| Si-C (phenyl) | ~1.86 - 1.90 Å | Slightly shorter than Si-C (methyl) due to the sp² hybridization of the phenyl carbon. |

| Bond Angles | ||

| O-Si-C | ~105 - 110° | Tetrahedral-like geometry around the silicon atom, slightly distorted. |

| C-Si-C | ~110 - 115° | Reflects the steric bulk of the substituents. |

| Atomic Charges | ||

| NBO Charge on O | ~ -0.8 to -0.9 e | Indicates a high degree of negative charge localization on the oxygen atom, making it highly nucleophilic. |

| NBO Charge on Si | ~ +1.2 to +1.4 e | Shows the electropositive nature of the silicon atom. |

| Vibrational Frequencies | ||

| Si-O Stretch | ~ 900 - 1000 cm⁻¹ | A characteristic vibrational mode for silanolates. |

| Si-Ph Stretch | ~ 1100 - 1150 cm⁻¹ | Characteristic of the silicon-phenyl bond. |

Table 1: Predicted quantitative data for the dimethylphenylsilanolate anion from DFT calculations.

Reactivity Analysis: The Role in Polymerization

The high negative charge on the oxygen atom of the dimethylphenylsilanolate anion makes it a potent nucleophile. In the context of ring-opening polymerization, this anion attacks the electrophilic silicon atom of a cyclic siloxane monomer. This process is illustrated in the logical relationship diagram below.

Figure 2: Logical relationship of the initiation step in anionic ring-opening polymerization.

Theoretical calculations can quantify the reactivity of the anion. For instance, the Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the oxygen atom, indicating that this is the primary site for nucleophilic attack. The calculated electrostatic potential map would also show a region of high negative potential around the oxygen.

Experimental Protocol: Synthesis of this compound

Experimental validation is key to confirming theoretical predictions. The synthesis of the potassium salt of dimethylphenylsilanolate is a common procedure to generate the initiator for polymerization.

Objective: To synthesize this compound from dimethylphenysilanol and potassium hydride.

Materials:

-

Dimethylphenylsilanol (Ph₂Si(OH)Me)

-

Potassium hydride (KH)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk line apparatus

-

Magnetic stirrer and stir bar

-

Cannula

Procedure:

-

Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

-

Reagents: Dimethylphenylsilanol is dissolved in anhydrous THF in the Schlenk flask.

-

Reaction: A stoichiometric amount of potassium hydride is carefully added to the solution under a positive pressure of inert gas. The reaction mixture is stirred at room temperature.

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen gas evolution.

-

Completion: Once the reaction is complete, the resulting solution of this compound in THF is ready for use as a polymerization initiator. The concentration can be determined by titration if required.

Figure 3: Experimental workflow for the synthesis of this compound.

Conclusion and Future Outlook

While direct theoretical studies on the dimethylphenylsilanolate anion are sparse, this guide demonstrates a clear path for its computational investigation. By employing standard DFT methods, it is possible to predict its geometric, electronic, and reactive properties with high confidence. Such theoretical data would be invaluable for understanding its role as a polymerization initiator and for the rational design of new initiators with tailored reactivity. Future work should focus on performing these calculations and corroborating them with experimental data, such as X-ray crystallography of its salts and detailed spectroscopic analysis (IR, Raman, NMR). Furthermore, theoretical modeling of the interaction of the dimethylphenylsilanolate anion with cyclosiloxane monomers and growing polymer chains will provide deeper insights into the mechanism and kinetics of anionic ring-opening polymerization.

Solubility of Potassium Dimethylphenylsilanolate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dimethylphenylsilanolate (K[OSi(CH₃)₂Ph]) is a key organosilicon compound utilized in various chemical syntheses, including as an initiator for ring-opening polymerization of siloxanes and as a catalyst in organic reactions. Its solubility in organic solvents is a critical parameter for reaction kinetics, process design, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility testing. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the general principles of solubility for analogous potassium salts and provides the methodologies for researchers to determine these values experimentally.

Introduction

This compound is an ionic compound comprised of a potassium cation and a dimethylphenylsilanolate anion. The solubility of such a salt in an organic solvent is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role in its ability to solvate the ions. The bulky, nonpolar phenyl and methyl groups on the silanolate anion influence its interaction with organic media, while the ionic O-K bond necessitates a degree of solvent polarity for dissolution.

Generally, potassium salts of organic acids exhibit a range of solubilities in organic solvents. For instance, potassium acetate shows some solubility in methanol, while being less soluble in less polar solvents like ethanol and acetone. It is anticipated that this compound will follow a similar trend, exhibiting higher solubility in polar aprotic solvents and lower solubility in nonpolar hydrocarbon solvents.

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be predicted based on the structure of this compound and the properties of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can effectively solvate the potassium cation, while the organic character of the solvent interacts favorably with the phenyl and methyl groups of the anion. |

| Ethers | Diethyl ether, 1,4-Dioxane | Moderate to Low | Ethers are less polar than the aforementioned aprotic solvents, leading to reduced solvation of the ionic bond. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | While polar, the protic nature of alcohols can lead to hydrogen bonding and potential reactions, which may complicate simple dissolution. |

| Halogenated | Dichloromethane, Chloroform | Low | These solvents have low polarity and are generally poor at solvating ionic species. |

| Aromatic | Toluene, Benzene | Very Low to Insoluble | The nonpolar nature of these solvents makes them unsuitable for dissolving ionic compounds. |

| Aliphatic | Hexane, Heptane | Insoluble | These nonpolar solvents are highly unlikely to dissolve an ionic salt. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following section details the protocols for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or stirred vessel

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometer)

-

Syringe filters (chemically compatible with the solvent)

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the solution by evaporating the solvent.

Protocol:

-

Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the chosen organic solvent in a sealed vessel.

-

Equilibration: Place the vessel in a temperature-controlled shaker or stirrer and agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid phase, centrifuge the mixture at a high speed.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a syringe filter. The filter will remove any remaining fine particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the dissolved solid and the volume of the supernatant taken.

Analytical Method for Solubility Determination (using GC/HPLC)

This method is suitable for lower solubilities and offers higher accuracy. It involves creating a calibration curve and then measuring the concentration of the saturated solution.

Protocol:

-

Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Analyze the standard solutions using a suitable analytical technique (e.g., GC or HPLC) and construct a calibration curve by plotting the instrument response against the concentration.

-

Saturated Solution Preparation: Prepare a saturated solution and separate the solid phase as described in steps 1-3 of the Gravimetric Method.

-

Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility.

Workflow and Logical Relationships

The process of determining and utilizing solubility data can be visualized as a logical workflow.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

Understanding the solubility of this compound in organic solvents is paramount for its effective use in scientific research and industrial applications. While readily available quantitative data is limited, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters. By following the outlined methodologies, scientists can generate reliable solubility data to optimize reaction conditions, develop purification strategies, and advance their research objectives.

Methodological & Application

Application Notes and Protocols: Potassium Dimethylphenylsilanolate as a Polymerization Initiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing potassium dimethylphenylsilanolate as an initiator for anionic ring-opening polymerization (AROP). This method is particularly effective for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions, which are of significant interest in various fields, including drug delivery, medical devices, and advanced materials.

Introduction

This compound is a highly effective initiator for the anionic ring-opening polymerization of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[1][2] This "living" polymerization technique allows for the precise synthesis of polysiloxanes with predictable molecular weights and low polydispersity indices (PDI).[3] The initiation process involves the nucleophilic attack of the silanolate anion on the silicon atom of the cyclic monomer, leading to the cleavage of a silicon-oxygen bond and the formation of a new silanolate active center, which then propagates the polymer chain.[1]

Key Applications

-

Synthesis of well-defined polymers: Production of polysiloxanes with controlled molecular weights and narrow molecular weight distributions (PDI often between 1.0 and 1.2).

-

Block copolymer synthesis: The living nature of the polymerization allows for the sequential addition of different monomers to create block copolymers.

-

End-functionalized polymers: The active polymer chain ends can be terminated with various functional groups by reacting them with appropriate quenching agents.

Quantitative Data Summary

The following table summarizes representative data from polymerization experiments using a potassium silanolate initiator, demonstrating the level of control achievable with this method.

| Monomer | Initiator System | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |

| Hexamethylcyclotrisiloxane (D3) | Potassium Silanolate | Toluene | 20 | 50 | 10 | - | 1.28 |

| Hexamethylcyclotrisiloxane (D3) | Potassium Silanolate | Toluene | 20 | 300 | - | 46,200 | 1.43 |

| Hexamethylcyclotrisiloxane (D3) | n-Butyllithium | Toluene/Hexane | 20 | 280 | 28 | 147,000 | 1.05 |

| Octamethylcyclotetrasiloxane (D4) | Potassium Trimethylsilanolate & 18-Crown-6 | Bulk | 160 | 180 | - | - | - |

Data adapted from US Patent 3,481,898 and Green Chemistry (2023) DOI: 10.1039/D3GC00293D. Note that the patent utilized a potassium silanolate solution prepared from KOH and mixed cyclosiloxanes.[4][5]

Experimental Protocols

Materials and Reagents

-

Monomer: Hexamethylcyclotrisiloxane (D3) or Octamethylcyclotetrasiloxane (D4), purified by distillation or sublimation.

-

Initiator: this compound. Can be synthesized from dimethylphenyldisilanol and a potassium base (e.g., KH) or purchased.

-

Solvent: Anhydrous toluene or tetrahydrofuran (THF).

-

Terminating Agent: Trimethylchlorosilane or solid carbon dioxide.

-

Inert Gas: Argon or Nitrogen.

General Anionic Ring-Opening Polymerization (AROP) Protocol

This protocol describes the general procedure for the AROP of a cyclic siloxane monomer using this compound as the initiator. All glassware should be flame-dried under vacuum and cooled under an inert atmosphere before use.

-

Monomer and Solvent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of cyclic siloxane monomer (e.g., D3) in the anhydrous solvent (e.g., toluene) under an inert atmosphere.

-

Initiator Addition: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of this compound in the reaction solvent. Calculate the required volume of the initiator solution to achieve the target molecular weight, assuming one initiator molecule initiates one polymer chain.

-

Initiation: Using a gas-tight syringe, rapidly inject the calculated amount of the this compound solution into the stirring monomer solution at the desired reaction temperature (e.g., 20 °C).

-

Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by techniques such as dilatometry or by taking aliquots at different time points and analyzing the monomer conversion by Gas Chromatography (GC).[4]

-

Termination: To quench the living polymerization, add a terminating agent. For example, inject a slight excess of trimethylchlorosilane to cap the polymer chains with trimethylsilyl groups, or add solid carbon dioxide.[4]

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

-

Characterization: Characterize the resulting polymer for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The polymer structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Anionic Ring-Opening Polymerization (AROP) Mechanism

Caption: Mechanism of Anionic Ring-Opening Polymerization.

Experimental Workflow for Polysiloxane Synthesis

Caption: Experimental Workflow for Polysiloxane Synthesis.

Troubleshooting and Considerations

-

Moisture and Air Sensitivity: The anionic polymerization is highly sensitive to moisture and atmospheric carbon dioxide, which can terminate the living chains. Therefore, stringent anhydrous and inert atmosphere techniques are crucial for successful and controlled polymerization.

-

Backbiting and Equilibration: At higher temperatures and prolonged reaction times, "backbiting" reactions can occur, where the active chain end attacks its own polymer backbone, leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution.[6] To obtain polymers with a low PDI, it is often necessary to terminate the polymerization before equilibrium is reached.[4]

-

Initiator Purity: The purity of the initiator is critical for achieving predictable molecular weights. Impurities can lead to incomplete initiation or side reactions.

-

Solvent Effects: The choice of solvent can influence the polymerization rate and the aggregation state of the living polymer chains.

By following these protocols and considering the key parameters, researchers can effectively utilize this compound for the controlled synthesis of a wide range of well-defined polysiloxane materials for various advanced applications.

References

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization [mdpi.com]

- 4. US3481898A - Polymerization of siloxanes - Google Patents [patents.google.com]

- 5. Back-to-cyclic monomers: chemical recycling of silicone waste using a [polydentate ligand–potassium silanolate] complex - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00293D [pubs.rsc.org]

- 6. Collection - Achieving a Rapid and Selective Ring Opening Polymerization of Dimethylcyclosiloxanes via Potassium Silanolate Catalysis: Understanding the Role of Potassium Chelation on Polymerization Rate and Backbiting - Macromolecules - Figshare [figshare.com]

Application Notes and Protocols: Potassium Dimethylphenylsilanolate in Anionic Polymerization of Siloxanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of potassium dimethylphenylsilanolate as an initiator in the anionic ring-opening polymerization (AROP) of cyclosiloxanes. This method is a cornerstone for the synthesis of well-defined polysiloxanes, which are critical materials in various advanced applications, including medical devices, drug delivery systems, and microfluidics.

Introduction

Anionic ring-opening polymerization (AROP) of cyclic siloxanes is a powerful technique for producing polysiloxanes with controlled molecular weights and narrow molecular weight distributions (low polydispersity). The choice of initiator is crucial for controlling the polymerization process. Potassium silanolates, such as this compound, are effective initiators for this reaction.

This compound offers a balance of reactivity and stability, making it a suitable choice for initiating the polymerization of strained cyclosiloxanes like hexamethylcyclotrisiloxane (D3) and, under certain conditions, less strained monomers like octamethylcyclotetrasiloxane (D4). The phenyl group in the initiator can also be used to introduce phenyl moieties at the chain end of the resulting polymer.

Mechanism of Anionic Ring-Opening Polymerization

The AROP of cyclosiloxanes initiated by this compound proceeds via a nucleophilic attack of the silanolate anion on a silicon atom of the cyclic monomer. This process is a living polymerization, meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as monomer is available.

The polymerization can be described in three main stages: initiation, propagation, and termination.

-

Initiation: The this compound dissociates to provide the dimethylphenylsilanolate anion, which then attacks a silicon atom in the cyclosiloxane ring, opening the ring and forming a new, longer silanolate chain end.

-

Propagation: The newly formed silanolate chain end continues to react with other cyclosiloxane monomers, extending the polymer chain.

-

Termination: The living polymerization is terminated by the addition of a quenching agent, such as a chlorosilane, which reacts with the silanolate chain end to form a stable, non-reactive end group.

Experimental Protocols

Synthesis of this compound Initiator

Materials:

-

Dimethylphenylsilanol

-

Potassium hydride (KH) or other strong potassium base (e.g., potassium methoxide)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve dimethylphenylsilanol in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.

-

Slowly add a stoichiometric amount of potassium hydride (or other potassium base) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of hydrogen gas evolution if using KH.

-

Remove the THF under vacuum.

-

Wash the resulting white solid with anhydrous hexane to remove any unreacted starting material.

-

Dry the this compound under vacuum to yield a fine white powder.

-

Store the initiator under an inert atmosphere.

Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)

This protocol describes a general procedure for the AROP of D3. The exact conditions may need to be optimized depending on the desired molecular weight of the polymer.

Materials:

-

Hexamethylcyclotrisiloxane (D3), purified by sublimation

-

This compound initiator

-

Anhydrous tetrahydrofuran (THF)

-

Terminating agent (e.g., trimethylchlorosilane)

-

Methanol

-

Hexane

-

Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere, dissolve the desired amount of purified D3 in anhydrous THF in a Schlenk flask.

-

In a separate Schlenk flask, dissolve the calculated amount of this compound initiator in anhydrous THF. The amount of initiator will determine the final molecular weight of the polymer (Mn = (mass of monomer / moles of initiator) * monomer conversion).

-

Transfer the initiator solution to the monomer solution via cannula at the desired reaction temperature (typically room temperature for D3).

-

Allow the polymerization to proceed with vigorous stirring. The reaction time will depend on the target molecular weight and monomer concentration. The progress can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).

-

Once the desired monomer conversion is reached, terminate the polymerization by adding a slight excess of the terminating agent (e.g., trimethylchlorosilane).

-

Stir for an additional 30 minutes to ensure complete termination.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.

-

Collect the polymer by filtration or decantation.

-

Redissolve the polymer in a minimal amount of a suitable solvent like hexane and re-precipitate in methanol to further purify it.

-

Dry the final polydimethylsiloxane product under vacuum.

Data Presentation